1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone
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Overview
Description
1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a pyridine ring, which is a six-membered ring containing nitrogen. The presence of these heterocyclic rings makes this compound of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone typically involves the reaction of 4-methyl-2-(3-pyridinylamino)-1,3-thiazole with ethanoyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets in biological systems. The thiazole and pyridine rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar compounds to 1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone include other thiazole and pyridine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example, indole derivatives are another class of heterocyclic compounds with diverse biological activities, including antiviral and anticancer properties . The unique combination of thiazole and pyridine rings in this compound distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
1-[4-methyl-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-10(8(2)15)16-11(13-7)14-9-4-3-5-12-6-9/h3-6H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYVGOMXPCNTCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CN=CC=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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